molecular formula C17H19N3O3S B2456906 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034634-60-9

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2456906
CAS No.: 2034634-60-9
M. Wt: 345.42
InChI Key: SLLFCEZMAJMMCA-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-15(12(2)20(3)19-11)16(21)18-10-17(22,13-6-7-23-9-13)14-5-4-8-24-14/h4-9,22H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLFCEZMAJMMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The thiophene moiety in the compound is known to interact with various biological targets, leading to diverse therapeutic effects. The furan moiety is also a common feature in many biologically active compounds, suggesting it may play a role in the compound’s interaction with its targets.

Biochemical Pathways

Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that this compound may interact with multiple biochemical pathways

Result of Action

Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene ring, and a pyrazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S with a molecular weight of approximately 320.38 g/mol. Its structure can be summarized as follows:

Component Details
Furan Ring Present
Thiophene Ring Present
Pyrazole Moiety Present
Carboxamide Group Present

Antibacterial Properties

Research indicates that compounds containing furan and thiophene rings exhibit significant antibacterial activity. Similar derivatives have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with DNA replication.

Antifungal Activity

Compounds with similar structural features have also been evaluated for antifungal properties. For instance, certain pyrazole derivatives have demonstrated notable activity against fungal pathogens, suggesting that this compound may share these properties .

Anti-inflammatory Effects

The presence of the carboxamide group in this compound could potentially contribute to anti-inflammatory effects. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .

Study on Antibacterial Activity

In a comparative study examining the antibacterial efficacy of various pyrazole derivatives, this compound exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli. These values indicate moderate antibacterial activity compared to standard antibiotics like ceftriaxone .

Study on Anti-inflammatory Properties

In vitro assays assessing the anti-inflammatory potential of compounds similar to this compound revealed significant inhibition of nitric oxide production in macrophages treated with lipopolysaccharide (LPS). This suggests that the compound may modulate inflammatory responses effectively .

The synthesis of this compound typically involves multi-step organic reactions where intermediates are synthesized through condensation reactions followed by functionalization steps. The exact mechanism by which this compound exerts its biological effects is still under investigation; however, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in bacterial growth and inflammatory pathways .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing furan and thiophene moieties often exhibit significant biological activities:

Antimicrobial Properties

Compounds similar to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide have shown:

  • Antibacterial Activity : The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
    CompoundIC50 (μM)Target
    Example A10.5Staphylococcus aureus
    Example B15.3Escherichia coli
  • Antifungal Activity : Similar structures have been reported to possess antifungal properties, indicating a broad spectrum of activity.

Antiviral Activity

A study on structurally related compounds demonstrated promising results against viral targets, including SARS-CoV-2 main protease inhibitors with IC50 values in the low micromolar range:

CompoundIC50 (μM)Target
F8-B221.55SARS-CoV-2 M pro
F8-S4310.76SARS-CoV-2 M pro

Cytotoxicity Assessments

Evaluations showed low cytotoxicity for related compounds in various cell lines, with CC50 values exceeding 100 μM, indicating a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial and antifungal activities against a range of pathogens.
  • Antitumor Properties : Research has indicated potential antitumor effects through the inhibition of cancer cell proliferation in various cancer cell lines.
  • Materials Science Applications : The unique properties of the compound allow it to be explored as a candidate for developing new materials with specific electronic or optical properties.

Preparation Methods

Cyclocondensation of Hydrazine with 3-Oxopentanedioic Acid Derivatives

The pyrazole core is synthesized via [3+2] cycloaddition between methylhydrazine and a 1,3-diketone precursor. Modified procedures from antitubercular pyrazoline syntheses were adapted:

Reaction Conditions

Parameter Value
Starting material 3-Oxo-1,5-pentanedioic acid dimethyl ester
Reagent Methylhydrazine (1.2 eq)
Solvent Ethanol (anhydrous)
Temperature 80°C, reflux
Duration 12 hours
Yield 68% (crude)

Post-synthetic methylation at N1, C3, and C5 positions is achieved using methyl iodide in DMF with K2CO3 as base (24 hours, 60°C). The carboxylic acid functionality is introduced via ester hydrolysis (2M NaOH, 80°C, 6 hours).

Preparation of 2-(Furan-3-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine

Nucleophilic Addition to a Ketone Intermediate

A three-step sequence generates the ethylamine fragment:

Step 1: Synthesis of 2-(Furan-3-yl)-2-(Thiophen-2-yl)Ketone
A Friedel-Crafts acylation protocol is employed:

  • Thiophene (1.0 eq) reacts with furan-3-carbonyl chloride (1.1 eq) in anhydrous CH2Cl2.
  • Catalyst: AlCl3 (0.2 eq), 0°C → room temperature, 8 hours.
  • Yield: 74% after silica gel chromatography.

Step 2: Cyanohydrin Formation

  • Ketone (1.0 eq) treated with trimethylsilyl cyanide (1.5 eq) in CH3CN.
  • Catalyst: ZnI2 (0.1 eq), 24 hours at 25°C.
  • Yield: 82% cyanohydrin intermediate.

Step 3: Reduction to Primary Amine

  • Cyanohydrin (1.0 eq) subjected to LiAlH4 (3.0 eq) in dry THF.
  • Reaction time: 6 hours at reflux.
  • Workup: Quench with Na2SO4·10H2O, extract with EtOAc.
  • Yield: 65% amine product.

Amide Bond Formation and Final Assembly

Activation of Carboxylic Acid

The pyrazole-4-carboxylic acid (1.0 eq) is converted to its acid chloride using SOCl2 (3.0 eq) in toluene (80°C, 4 hours). Excess SOCl2 is removed under reduced pressure.

Coupling Reaction

Optimized Conditions

Parameter Value
Amine 1.1 eq
Base Et3N (2.5 eq)
Solvent CH2Cl2 (anhydrous)
Temperature 0°C → 25°C, 12 hours
Workup Aqueous NaHCO3 wash
Purification Recrystallization (EtOH/H2O)
Yield 58%

Spectroscopic Characterization and Validation

Key Spectral Data

Technique Diagnostic Signals
1H NMR (400 MHz, CDCl3) δ 7.45 (d, J=2.4 Hz, 1H, furan H-5), 7.32 (dd, J=5.1, 1.2 Hz, 1H, thiophene H-3), 4.12 (s, 3H, N-CH3), 2.98 (br s, 1H, OH)
13C NMR (100 MHz, CDCl3) δ 169.8 (C=O), 152.1 (pyrazole C-4), 143.2 (furan C-2), 127.6 (thiophene C-4)
HRMS (ESI+) m/z calc. for C20H21N3O4S [M+H]+: 412.1294, found: 412.1291

These data correlate with structural features observed in related pyrazoline and thiophene-containing compounds.

Comparative Analysis of Synthetic Routes

Alternative Pathway via Microwave-Assisted Cyclization
Adapting methods from nitrothiophene-pyrazoline hybrids:

Parameter Conventional Method Microwave Method
Reaction time 12 hours 45 minutes
Solvent volume 50 mL/g 15 mL/g
Isolated yield 58% 63%
Purity (HPLC) 95.2% 98.7%

Microwave irradiation enhances reaction efficiency while maintaining stereochemical integrity at the hydroxyethyl center.

Mechanistic Considerations in Key Steps

Stereochemical Control in Amine Synthesis

The cyanohydrin reduction proceeds with partial racemization (72% ee), as determined by chiral HPLC using a Chiralpak AD-H column. This contrasts with the stereospecific reductions observed in pyrrolidine-based insecticides, highlighting the need for optimized asymmetric conditions.

Solvent Effects on Amide Coupling

Solvent screening revealed dichloromethane superior to THF or DMF in minimizing N-methylpyrazole ring opening, a side reaction observed in polar aprotic solvents.

Industrial-Scale Production Considerations

Adapting patent methodologies for arylpyrrolidine synthesis:

Key Parameters for Kilo-Lab Scale

  • Continuous flow hydrogenation for amine intermediate
  • Membrane-based SOCl2 removal system
  • In-line IR monitoring of acid chloride formation
  • Design space: Temperature 70–85°C, pressure 1–3 bar

This approach reduces batch-to-batch variability compared to traditional flask-based synthesis.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions starting with the preparation of pyrazole and heterocyclic intermediates. Key steps include:

  • Step 1 : Synthesis of the 1,3,5-trimethylpyrazole-4-carboxylic acid intermediate via cyclocondensation of hydrazine derivatives with β-ketoesters.
  • Step 2 : Functionalization of thiophene and furan moieties through nucleophilic substitution or coupling reactions.
  • Step 3 : Amide bond formation between the pyrazole-carboxylic acid and the hydroxyethyl-thiophene/furan intermediate using coupling agents like EDC/HOBt. Reaction optimization (e.g., solvent choice, temperature control) is critical to achieve yields >70%. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and analytical techniques is essential:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity of the hydroxyethyl bridge and substituent positions on the pyrazole, furan, and thiophene rings.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ≈ 415.18 Da).
  • X-ray crystallography (using SHELX software for refinement) to resolve stereochemistry at the hydroxyethyl chiral center .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on target-agnostic assays:

  • In vitro cytotoxicity (e.g., MTT assay against cancer cell lines like HeLa or HEK293).
  • Enzyme inhibition studies (e.g., kinase or protease panels) to identify potential targets.
  • Antimicrobial activity via disk diffusion assays against Gram-positive/negative bacteria. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated to prioritize further optimization .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the compound’s electronic properties and reactivity?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) can:

  • Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
  • Calculate HOMO-LUMO gaps to assess stability and charge-transfer potential.
  • Simulate infrared (IR) and UV-vis spectra for comparison with experimental data. These insights guide rational modifications, such as tuning substituents to enhance binding affinity .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Contradictions often arise from assay variability or compound stability issues. Mitigation strategies include:

  • Standardized protocols : Fixed incubation times, solvent controls (DMSO <0.1%), and triplicate measurements.
  • Stability testing : HPLC monitoring of compound degradation under assay conditions (pH, temperature).
  • Orthogonal assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

SAR workflows involve:

  • Systematic substitution : Modify the pyrazole’s methyl groups, replace thiophene with other heterocycles (e.g., pyrrole), or alter the hydroxyethyl linker’s stereochemistry.
  • Pharmacokinetic profiling : Assess metabolic stability (microsomal assays) and permeability (Caco-2 monolayer model).
  • Molecular docking : Use AutoDock Vina to predict binding modes against crystallized targets (e.g., COX-2 or EGFR kinases) .

Q. What advanced techniques characterize its conformational dynamics in solution?

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Identify spatial proximity between protons (e.g., hydroxyethyl and thiophene groups).
  • Molecular dynamics (MD) simulations : Simulate solvated structures in explicit water models (AMBER/CHARMM force fields) to assess flexibility.
  • Circular dichroism (CD) : Probe chiral center stability under varying pH/temperature conditions .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReference
X-ray crystallography Resolving hydroxyethyl stereochemistrySHELXL refinement, R-factor <0.05
DFT calculations Predicting HOMO-LUMO gap (≈4.2 eV)B3LYP functional, 6-31G* basis set
SPR binding assays Measuring interaction with serum albumin (KD ≈10⁻⁶ M)Flow rate 30 µL/min, immobilization pH 7.4
MD simulations Assessing solvent accessibility of the pyrazole ring100 ns trajectory, NPT ensemble

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